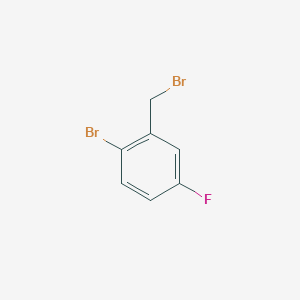

2-Bromo-5-fluorobenzyl bromide

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLWYKAZAVYQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333756 | |

| Record name | 2-Bromo-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112399-50-5 | |

| Record name | 2-Bromo-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(bromomethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluorobenzyl Bromide

Established Synthetic Routes and Reaction Mechanisms

Traditional synthesis of 2-Bromo-5-fluorobenzyl bromide relies on well-documented organic reactions, including the bromination of toluene (B28343) derivatives and the conversion of benzyl (B1604629) alcohols.

A primary and direct method for synthesizing this compound is through the free-radical bromination of the methyl group on a substituted toluene precursor, specifically 2-bromo-5-fluorotoluene (B1266450). This benzylic bromination selectively targets the C-H bonds of the methyl group due to the stability of the resulting benzyl radical, which is resonance-stabilized by the aromatic ring.

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent, which provides a low, constant concentration of bromine (Br₂) radicals, minimizing side reactions such as aromatic bromination. The process requires a radical initiator, which can be a chemical agent like 2,2'-azobis(isobutyronitrile) (AIBN) or exposure to UV light. The reaction is conducted in a non-polar solvent, commonly carbon tetrachloride (CCl₄) or cyclohexane (B81311).

The mechanism proceeds via a classic free-radical chain reaction:

Initiation: The initiator (AIBN or UV light) generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-5-fluorotoluene, forming a stable benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with NBS (or Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

| Reagent/Condition | Role/Purpose | Typical Example |

| Starting Material | Provides the carbon skeleton | 2-Bromo-5-fluorotoluene |

| Brominating Agent | Source of bromine | N-Bromosuccinimide (NBS) sigmaaldrich.comgoogle.com |

| Initiator | Generates initial radicals | 2,2'-azobis(isobutyronitrile) (AIBN) or UV light google.com |

| Solvent | Inert reaction medium | Carbon tetrachloride (CCl₄) or Heptane |

| Temperature | Provides energy for initiation | Reflux (typically 60-80 °C) |

This method is widely used due to its reliability and the commercial availability of the starting materials fishersci.com.

An alternative established route involves the conversion of the corresponding benzyl alcohol, (2-bromo-5-fluorophenyl)methanol, into the benzyl bromide. This transformation is a nucleophilic substitution where the hydroxyl (-OH) group, a poor leaving group, is first converted into a better leaving group, which is then displaced by a bromide ion.

Several reagents can effect this conversion:

Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group.

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide converts the alcohol into an intermediate that is readily displaced by bromide.

Appel Reaction Conditions: A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) can also be used. The PPh₃ and CBr₄ react to form a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the bromide ion generated in situ. This method is known for its mild reaction conditions. A general procedure for a similar substrate involves adding carbon tetrabromide to a mixture of the benzyl alcohol and triphenylphosphine in a solvent like tetrahydrofuran (B95107) (THF) at 0 °C, followed by stirring at room temperature rsc.org.

The synthesis of the precursor, 2-bromo-5-fluorobenzyl alcohol, can be achieved by the reduction of 2-bromo-5-fluorobenzaldehyde (B45324) chemicalbook.comchemicalbook.com.

| Method | Reagents | Key Features |

| Phosphorus Halide | PBr₃ | Effective but generates phosphorous acid as a byproduct. |

| Thionyl Halide | SOBr₂ | Produces gaseous byproducts (SO₂ and HBr), which can simplify purification. |

| Appel Reaction | CBr₄, PPh₃ | Proceeds under mild, neutral conditions, minimizing acid-catalyzed side reactions rsc.org. |

More complex synthetic strategies can involve the use of diazo reactions, typically to construct the core aromatic ring structure. For instance, a Sandmeyer-type reaction can be employed to introduce a bromine atom onto the aromatic ring. This process would begin with an appropriate aniline (B41778) derivative, such as 5-fluoro-2-methylaniline. The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-5-fluorotoluene google.com. This product can then undergo benzylic bromination as described in section 2.1.1.

Metal-halogen exchange is another fundamental reaction in organometallic chemistry used to create reactive intermediates. wikipedia.org While not typically a direct route to this compound, it is a key strategy for synthesizing precursors or derivatives. In this reaction, an organic halide is treated with an organometallic reagent (commonly an organolithium compound like n-butyllithium or t-butyllithium) to exchange the halogen atom for the metal wikipedia.orgharvard.edu. For example, reacting a dibromoarene with isopropylmagnesium chloride can lead to a regioselective exchange, forming a Grignard reagent that can be further functionalized organic-chemistry.org. This approach offers a way to build complex molecules by transforming a stable C-Br bond into a nucleophilic C-Mg or C-Li bond nih.gov.

Advanced Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on developing methods that are not only efficient but also environmentally benign and employ sophisticated catalytic systems.

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous materials, and improving atom economy. Key areas of improvement include:

Safer Reagents: Replacing highly toxic and corrosive reagents like elemental bromine with safer alternatives such as N-Bromosuccinimide is a step towards greener synthesis.

Solvent Selection: Traditional solvents like carbon tetrachloride are toxic and environmentally harmful. Green approaches advocate for their replacement with less hazardous solvents like heptane, or exploring solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the reactants into the final product. Catalytic methods (discussed below) are inherently more atom-economical than stoichiometric reactions.

Waste Reduction: One innovative approach involves using the bromide ion liberated from a previous reaction step as the brominating agent for a subsequent electrophilic substitution, which can reduce halide waste in wastewater chemrxiv.org.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of benzyl bromides, catalytic approaches can activate the substrate or the brominating agent, often allowing for milder reaction conditions.

Metal-Catalyzed Reactions: Transition metals can catalyze benzylic bromination. For example, iron catalysts can be used with brominating agents to facilitate the reaction chemicalbook.com. Copper salts, such as copper(I) iodide (CuI), are used in related coupling reactions involving this compound, demonstrating the utility of metal catalysis in the chemistry of this compound rsc.org.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for initiating radical reactions under very mild conditions. A photocatalyst can absorb light and initiate the radical chain process for benzylic bromination, avoiding the need for high temperatures or chemical initiators like AIBN. This approach aligns well with green chemistry principles by reducing energy consumption and using light as a "traceless" reagent.

Chemo- and Regioselective Synthesis Strategies

The principal and most effective method for the synthesis of this compound is the free-radical bromination of 2-bromo-5-fluorotoluene. This reaction is highly valued for its ability to selectively introduce a bromine atom onto the benzylic methyl group, while leaving the aromatic ring untouched (chemoselectivity) and specifically targeting the methyl group over other positions (regioselectivity).

The reagent of choice for this transformation is N-bromosuccinimide (NBS). NBS is favored over molecular bromine (Br₂) for benzylic brominations because it can maintain a low, constant concentration of bromine radicals throughout the reaction. This controlled concentration is crucial for minimizing competing reactions, such as electrophilic addition to the aromatic ring. The reaction is typically initiated by either ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism of this free-radical chain reaction involves three key stages:

Initiation: The process begins with the homolytic cleavage of the initiator or the N-Br bond in NBS under the influence of heat or light, generating a bromine radical (Br•).

Propagation: The highly reactive bromine radical then abstracts a hydrogen atom from the methyl group of 2-bromo-5-fluorotoluene. This step is highly regioselective due to the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr (a byproduct) to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated when two radicals combine.

The selectivity of bromination over chlorination in such reactions is a well-established principle in organic chemistry, explained by the Hammond postulate. The hydrogen abstraction step by a bromine radical is endothermic, and therefore the transition state more closely resembles the relatively stable benzylic radical intermediate. This leads to a greater differentiation in reaction rates between the abstraction of benzylic hydrogens and other, less stable, positions.

Key factors influencing the chemo- and regioselectivity of this synthesis include the choice of solvent, reaction temperature, and the molar ratio of reactants. Non-polar solvents like carbon tetrachloride or cyclohexane are traditionally used to minimize ionic side reactions. The temperature is carefully controlled to ensure efficient radical generation without promoting unwanted side reactions.

A significant challenge in this synthesis is the potential for over-bromination, leading to the formation of 2-bromo-5-fluorobenzal bromide (the dibrominated product). Controlling the stoichiometry of NBS is a primary strategy to mitigate this. google.com Using a slight excess or a controlled feed of the brominating agent can favor the desired monobrominated product. google.com

| Parameter | Condition | Expected Outcome |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low and constant concentration of bromine radicals, enhancing selectivity. |

| Initiator | AIBN or Benzoyl Peroxide / UV light | Initiates the free-radical chain reaction. |

| Solvent | Non-polar (e.g., Carbon Tetrachloride, Cyclohexane) | Minimizes ionic side reactions and promotes radical pathway. |

| Temperature | Controlled (typically reflux) | Ensures efficient radical formation while minimizing degradation and side reactions. |

| Stoichiometry | Controlled addition of NBS | Minimizes the formation of the dibrominated byproduct. |

Industrial Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound introduces a new set of challenges and considerations, primarily centered around safety, cost-effectiveness, and process robustness.

Process Development and Economic Considerations

For the industrial synthesis of this compound, process development focuses on creating a scalable, safe, and economically viable manufacturing process. Key considerations include:

Raw Material Sourcing and Cost: The primary raw material is 2-bromo-5-fluorotoluene. The cost and availability of this starting material are significant drivers of the final product's price. Establishing a reliable and cost-effective supply chain is crucial.

Reactor Design and Safety: Free-radical brominations can be exothermic and generate corrosive byproducts like hydrogen bromide (HBr). Industrial reactors must be constructed from materials resistant to corrosion and equipped with efficient heat exchange systems to control the reaction temperature and prevent thermal runaways. Continuous flow reactors are increasingly being explored for such processes as they offer better heat and mass transfer, improved safety, and more consistent product quality compared to traditional batch reactors.

Process Automation and Control: Implementing process analytical technology (PAT) can significantly enhance process understanding and control. mt.comwikipedia.orgamericanpharmaceuticalreview.comlongdom.orgyoutube.com In-line monitoring of key parameters such as reactant concentration, product formation, and temperature allows for real-time adjustments to maintain optimal reaction conditions, thereby maximizing yield and minimizing impurities.

Waste Management: The process generates waste streams, including the succinimide (B58015) byproduct and solvent waste. Environmentally responsible and cost-effective waste treatment and disposal methods are essential for sustainable industrial production.

A techno-economic analysis for the production of similar benzyl bromide derivatives highlights that raw material costs, energy consumption, and capital investment in specialized equipment are the primary cost drivers. researchgate.netnrel.gov Therefore, optimizing reaction conditions to maximize yield and minimize reaction time and waste is paramount for economic success.

| Economic Factor | Key Considerations |

| Raw Materials | Cost and availability of 2-bromo-5-fluorotoluene and N-bromosuccinimide. |

| Capital Investment | Cost of corrosion-resistant reactors, automation systems, and purification equipment. |

| Operating Costs | Energy consumption for heating/cooling, solvent usage, and waste disposal. |

| Process Efficiency | Reaction yield, cycle time, and throughput. |

| Product Quality | Meeting purity specifications to command a higher market price. |

Purity and Yield Enhancement Techniques

Achieving high purity and yield is a constant focus in the industrial production of this compound. Several techniques can be employed to optimize these critical parameters:

Control of Reaction Conditions: Precise control over temperature, reaction time, and the rate of addition of the brominating agent is crucial. As previously mentioned, this helps to minimize the formation of the dibrominated byproduct, 2-bromo-5-fluorobenzal bromide. google.com Patents for benzylic bromination processes often emphasize the importance of controlled bromine feed to manage the product distribution. google.com

Byproduct Removal: The hydrogen bromide (HBr) generated during the reaction can catalyze side reactions. Methods to remove HBr as it is formed, such as sparging with an inert gas or conducting the reaction in the presence of a mild base, can improve selectivity and yield. google.com

Advanced Purification Methods: While distillation is a common purification technique, fractional distillation under reduced pressure is often necessary to separate the desired product from the starting material and any over-brominated impurities, especially given their potentially close boiling points. Crystallization is another effective method for achieving high purity, particularly for solid products.

Process Intensification: The use of continuous flow chemistry offers significant advantages for purity and yield enhancement. The precise control over reaction parameters in microreactors or continuous stirred-tank reactors (CSTRs) can lead to more selective reactions and higher yields. Furthermore, continuous processes can often be more easily automated and controlled, leading to more consistent product quality.

Catalyst and Initiator Optimization: Research into more efficient and selective radical initiators can lead to improved reaction kinetics and lower impurity profiles. The choice of initiator and its concentration can impact the rate of the desired reaction versus side reactions.

By systematically addressing these aspects of process development and optimization, manufacturers can produce this compound with the high purity and yield required for its applications in the pharmaceutical and agrochemical industries, while maintaining a cost-effective and sustainable manufacturing process.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions

Benzylic halides such as 2-Bromo-5-fluorobenzyl bromide are adept substrates for nucleophilic substitution reactions due to their unique structural properties. They can proceed through both unimolecular (SN1) and bimolecular (SN2) pathways, with the predominant mechanism being highly dependent on the reaction conditions.

SN1 and SN2 Pathways: Kinetic and Thermodynamic Studies

The reactivity of this compound in nucleophilic substitution is dictated by a competition between SN1 and SN2 mechanisms.

SN2 Pathway : As a primary halide, this compound is sterically accessible for a backside attack by a nucleophile, favoring the SN2 pathway. ucalgary.ca This is a single-step, concerted mechanism where the bond to the nucleophile forms at the same time as the bromide leaving group departs. chemicalnote.com The reaction kinetics are second-order, depending on the concentration of both the substrate and the nucleophile. chemicalnote.commasterorganicchemistry.com Electron-withdrawing groups, like the bromine and fluorine on the aromatic ring, can slightly decrease the rate of SN2 reactions by destabilizing the electron-rich transition state.

SN1 Pathway : Despite being a primary halide, the compound can also undergo substitution via an SN1 mechanism. This pathway is facilitated by the resonance stabilization of the intermediate benzyl (B1604629) carbocation that forms upon the departure of the bromide ion. ucalgary.caquora.com The positive charge is delocalized over the aromatic ring, making the carbocation relatively stable. quora.com The SN1 reaction follows first-order kinetics, with the rate-determining step being the unimolecular dissociation of the C-Br bond, which depends only on the substrate concentration. chemicalnote.commasterorganicchemistry.com

The choice between these pathways is often dictated by the strength of the nucleophile and the solvent properties. Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles and conditions that promote carbocation stability favor the SN1 pathway. lumenlearning.com

Influence of Solvent and Temperature on Reaction Rates

Solvent and temperature are critical parameters in controlling the outcome of nucleophilic substitution reactions.

Solvent Effects:

Polar Protic Solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding and effectively solvate both cations and anions. They strongly stabilize the carbocation intermediate and the bromide leaving group, thereby accelerating the rate of SN1 reactions. lumenlearning.comlibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack acidic protons and cannot act as hydrogen-bond donors. They solvate cations well but leave anions (the nucleophile) relatively "bare" and more reactive. lumenlearning.comlibretexts.org This enhancement of nucleophilicity significantly favors the SN2 pathway. lumenlearning.comlibretexts.org For instance, studies on the fluorination of α-carbonyl benzyl bromides showed that acetonitrile (B52724) was a superior solvent to DME and THF, leading to higher product yields. nih.gov

Temperature Effects: Generally, increasing the reaction temperature increases the rate of both substitution and elimination reactions. Higher temperatures tend to favor elimination (E1/E2) over substitution (SN1/SN2). masterorganicchemistry.com When comparing substitution pathways, a rise in temperature can favor the SN1 mechanism, which typically has a higher activation energy due to the bond-breaking step, over the SN2 mechanism. masterorganicchemistry.com

| Condition | Factor | Favored Pathway | Rationale |

|---|---|---|---|

| Solvent | Polar Protic (e.g., H₂O, EtOH) | SN1 | Stabilizes carbocation intermediate and leaving group. libretexts.org |

| Polar Aprotic (e.g., Acetone, DMF) | SN2 | Enhances nucleophilicity by poorly solvating the nucleophile. libretexts.org | |

| Nucleophile | Strong (e.g., I⁻, CN⁻, OH⁻) | SN2 | Promotes bimolecular reaction rate. lumenlearning.com |

| Weak (e.g., H₂O, ROH) | SN1 | Allows time for carbocation formation. lumenlearning.com | |

| Temperature | Increasing Temperature | SN1 / Elimination | Overcomes higher activation energy of SN1; favors entropy of elimination. masterorganicchemistry.com |

Stereochemical Outcomes and Diastereoselectivity

Stereochemistry is a key indicator of the reaction mechanism.

An SN2 reaction proceeds with a backside attack, resulting in a complete inversion of stereochemistry at the electrophilic carbon center. chemicalnote.com

An SN1 reaction , which proceeds through a planar carbocation intermediate, allows the nucleophile to attack from either face. This typically leads to racemization, producing a mixture of retention and inversion products. nih.gov

While the benzylic carbon in this compound is not a stereocenter, these principles are crucial when analogous chiral substrates are used. For example, in the nucleophilic fluorination of a chiral α-bromo arylacetate, the use of AgF, which promotes an SN2-like pathway, resulted in a predominate inversion of configuration (dr of 92:8). nih.govrsc.org Conversely, conditions that favored an SN1 process led to increased epimerization. nih.gov This indicates that by carefully selecting reagents and conditions, a degree of stereochemical control can be exerted in reactions involving similar benzylic bromides.

Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The presence of two different C-Br bonds (one benzylic sp³ and one aromatic sp²) offers potential for selective coupling, though the benzylic bromide is significantly more reactive in typical cross-coupling conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org The Suzuki-Miyaura coupling of benzylic halides, including substituted benzyl bromides, with arylboronic acids or their esters is a well-established method for synthesizing diarylmethanes. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. yonedalabs.com For this compound, the oxidative addition would occur preferentially at the more reactive benzylic C(sp³)-Br bond.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org While typically used for aryl and vinyl halides, variations for benzyl halides exist. nih.gov The mechanism also begins with oxidative addition of the palladium catalyst to the benzyl bromide. wikipedia.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org The electron-withdrawing substituents on the aromatic ring of this compound would likely influence the rate of the initial oxidative addition step.

Ligand Effects and Catalyst Optimization

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, particularly in the crucial oxidative addition and reductive elimination steps. libretexts.org

For Suzuki-Miyaura couplings involving benzyl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the reaction and suppress side products. nih.govrsc.org

Key Optimization Parameters:

Catalyst Precursor: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. libretexts.org

Ligands: Monodentate biaryl phosphine ligands such as JohnPhos and SPhos, or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are effective. These ligands facilitate the oxidative addition step and prevent β-hydride elimination, which can be a competing side reaction with benzylic substrates. nih.govresearchgate.net

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required for the transmetalation step. nih.gov Cesium carbonate is often found to be particularly effective in benzylic couplings. nih.gov

Solvent: Ethereal solvents like THF, dioxane, or CPME, often with water as a co-solvent, are commonly used. nih.govrsc.org

| Pd Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Cs₂CO₃ | THF/H₂O or CPME/H₂O | nih.gov |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | nih.gov |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | nih.gov |

| PdCl₂ | PPh₃ | Na₂CO₃ | THF/H₂O | rsc.org |

The optimization of these components is crucial for achieving high yields and selectivity in the cross-coupling of substrates like this compound, particularly for preventing homocoupling of the starting materials.

Substrate Scope and Limitations

The dual reactivity of this compound, possessing both an aryl bromide (Csp²-Br) and a benzyl bromide (Csp³-Br) moiety, makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. The substrate scope is largely dictated by the specific reaction type and conditions, which can be tailored to selectively activate one of the C-Br bonds.

Suzuki-Miyaura Coupling: This reaction typically targets the Csp²-Br bond for coupling with arylboronic acids. The reactivity of the aryl bromide is influenced by the electronic nature of the ring; the presence of the electron-withdrawing fluorine atom can enhance the rate of oxidative addition to the Pd(0) catalyst. However, the benzyl bromide group can also react, particularly under conditions that favor Csp³-Br activation. Careful selection of catalyst, ligand, and reaction temperature is crucial to achieve selectivity.

Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, the Csp²-Br bond is the primary site of reactivity. organic-chemistry.orglibretexts.org The reaction involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While generally robust, the efficiency can be influenced by the steric and electronic properties of the alkene coupling partner. mdpi.com A competing radical pathway, particularly for the benzyl bromide moiety, might be observed under certain conditions, potentially leading to side products. beilstein-journals.org

Sonogashira Coupling: This coupling of aryl halides with terminal alkynes is highly effective for the Csp²-Br bond of this compound. wikipedia.org The reaction is co-catalyzed by palladium and copper salts. The reactivity order for halides is generally I > Br > Cl, making the aryl bromide a suitable substrate. wikipedia.org More recently, methods for the direct palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides have also been developed, highlighting that the Csp³-Br bond can also be targeted under specific conditions, such as using an oxygen-activated Pd[P(tBu₃)]₂ catalyst. rsc.org

Table 1: Predicted Selectivity and Substrate Scope in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Primary Reactive Site | Typical Coupling Partner | Key Limitations & Considerations |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Csp²-Br | Aryl/Vinyl Boronic Acids | Potential for competitive reaction at the benzyl Csp³-Br bond. Selectivity is condition-dependent. |

| Heck | Aryl Csp²-Br | Alkenes | Steric hindrance on the alkene can limit scope. High temperatures may induce side reactions at the benzylic position. organic-chemistry.orgmdpi.com |

| Sonogashira | Aryl Csp²-Br | Terminal Alkynes | Generally high selectivity for the aryl bromide. wikipedia.orgacs.org Specific protocols exist to activate the benzyl bromide instead. rsc.org |

Mechanistic Insights into Transmetalation and Reductive Elimination

The mechanism of palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, the nature of these steps dictates the reaction's outcome.

Transmetalation: This step involves the transfer of an organic group from a main-group organometallic reagent (e.g., organoboron, organozinc) to the palladium(II) center, which has already undergone oxidative addition. For many cross-coupling processes, the transmetalation step is turnover-limiting. acs.org In the case of coupling at the aryl bromide position, an intermediate of the type [(L)₂Pd(2-CH₂Br-4-FC₆H₃)(R)] would be formed. A unique carbon-for-carbon transmetalation has been observed in reactions of benzylhalogenopalladium(II) complexes, where the benzyl group itself is replaced by an incoming methyl group from an organotin or Grignard reagent. exlibrisgroup.com This suggests complex mechanistic possibilities depending on the specific organometallic reagent used.

Reductive Elimination: This is the final, product-forming step where the two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst. The rate of C-C bond-forming reductive elimination is significantly influenced by the steric and electronic properties of the coupling partners and the ancillary ligands. acs.orgberkeley.edu Studies on arylpalladium alkyl complexes show that reductive elimination is generally faster for complexes with electron-withdrawing groups on the aryl ring and for sterically hindered alkyl groups. acs.orgberkeley.edu Conversely, electron-withdrawing groups on the α-carbon of the alkyl partner tend to slow the reaction. acs.orgberkeley.edu For a diaryl product formed via Suzuki coupling, the reductive elimination from a complex like [(L)₂Pd(2-CH₂Br-4-FC₆H₃)(Ar')] would be promoted by the electron-withdrawing fluorine on the benzylphenyl ring. If the benzyl bromide moiety were to react, the reductive elimination step to form a diarylmethane would likely proceed readily. Some studies propose that this step can occur from a palladium(IV) intermediate, especially in the presence of an activating agent like a second benzyl bromide molecule. exlibrisgroup.com

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions, with distinct mechanistic pathways and substrate compatibility.

Kumada Coupling: This reaction utilizes Grignard reagents (R-MgX) and is particularly effective for coupling with aryl bromides. organic-chemistry.org The aryl bromide moiety of this compound is expected to be reactive under Ni-catalyzed Kumada conditions. The reaction is advantageous as it uses readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance, and groups like esters or nitriles on the coupling partner may not be compatible. organic-chemistry.org Ligand-free nickel catalysis has been shown to be effective for coupling aryl bromides with tertiary alkyl Grignard reagents. rhhz.netnih.govorganic-chemistry.org

Negishi Coupling: The Negishi coupling employs organozinc reagents, which offer superior functional group tolerance compared to Grignards. organic-chemistry.org Nickel-catalyzed Negishi reactions are effective for coupling both aryl nih.gov and benzylic halides. researchgate.net This dual reactivity means that either the Csp²-Br or the Csp³-Br bond of this compound could be targeted. The choice of catalyst, ligand, and reaction conditions can direct the selectivity. Mechanistic studies suggest that nickel catalysis can proceed through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allowing for diverse reaction pathways, including those involving single-electron transfer (SET) processes. youtube.com

Table 2: Overview of Nickel-Catalyzed Coupling Reactions

| Reaction | Nucleophile | Potential Reactive Site(s) | Key Features |

|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Aryl Csp²-Br | High reactivity, cost-effective. Limited functional group tolerance. organic-chemistry.orgarkat-usa.org |

| Negishi | Organozinc | Aryl Csp²-Br & Benzyl Csp³-Br | Excellent functional group tolerance. Allows for coupling of diverse substrates. organic-chemistry.orgresearchgate.net |

| Reductive Coupling | Alkyl Bromides (with a reductant) | Benzyl Csp³-Br | Forms Csp³-Csp³ bonds; often proceeds via radical intermediates. nih.gov |

Other Transition Metal Catalyzed Transformations

Beyond palladium and nickel, other transition metals, particularly copper, can catalyze useful transformations of this compound.

Copper-Catalyzed Reactions: Copper catalysts are well-known for facilitating Ullmann-type couplings and other cross-coupling reactions. They are particularly effective for forming carbon-heteroatom bonds. For instance, copper(II)-catalyzed C-O coupling of aryl bromides with alcohols or diols provides a direct route to aryl ethers and phenols. rsc.org The aryl bromide of the target molecule would be susceptible to such transformations. Additionally, copper-catalyzed methods have been developed for the perfluoroalkylation of alkyl bromides using organozinc reagents, suggesting the benzyl bromide moiety could be functionalized in this manner. doi.orgresearchgate.net A sequence involving copper-catalyzed C-H fluorination followed by nucleophilic substitution also presents a pathway for functionalizing benzylic positions. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the inductive electron-withdrawing effects of the halogen and bromomethyl substituents. The orientation of incoming electrophiles is directed by the existing groups.

Fluorine (at C5): A halogen, it is deactivating but ortho, para-directing. It will direct incoming electrophiles to the C4 and C6 positions.

Bromine (at C2): Also a deactivating ortho, para-director. It directs towards the C1 and C3 positions.

Bromomethyl group (at C1): This group is weakly deactivating via induction and directs incoming electrophiles to the meta positions (C3 and C5).

The directing effects are competitive. The C4 position is activated by the fluorine atom and not significantly hindered. The C3 position is activated by the bromine atom and meta to the bromomethyl group. The C6 position is activated by fluorine but is sterically hindered by the adjacent bromomethyl group. Therefore, substitution is most likely to occur at the C4 or C3 positions, with the precise outcome depending on the specific electrophile and reaction conditions. In Friedel-Crafts reactions, the Lewis acid catalyst can complex with the halogen substituents, further complicating the reactivity and regioselectivity. wikipedia.orgsoftbeam.net

Radical Reactions and Photochemistry

The benzylic C-H bonds of the CH₂Br group are not present, but the benzyl C-Br bond is susceptible to radical reactions. The benzylic position is particularly reactive because any radical intermediate formed there is stabilized by resonance with the aromatic ring. libretexts.org

Benzylic Bromination: While the molecule already possesses a benzyl bromide, further radical reactions can be initiated at this site. For example, in the presence of a radical initiator or under photochemical conditions, homolytic cleavage of the C-Br bond can occur, generating a resonance-stabilized 2-bromo-5-fluorobenzyl radical. This radical can then participate in various radical processes, such as dimerization or reaction with other radical species.

Photochemistry: Irradiation with UV light can promote the homolysis of the benzylic C-Br bond. rsc.org This is the principle behind photochemical benzylic bromination (Wohl-Ziegler reaction), which typically uses N-bromosuccinimide (NBS) as a bromine radical source. libretexts.org For this compound, photolysis could initiate substitution or coupling reactions. For instance, photocatalytic methods have been shown to achieve the reductive homocoupling of benzyl bromides. researchgate.net

Rearrangement Reactions

While not a common reaction pathway for simple benzyl bromides, this compound can be converted into a precursor for specific rearrangement reactions. A notable example is the Sommelet-Hauser rearrangement . chemistry-reaction.comwikipedia.orgdrugfuture.com

This reaction involves the rearrangement of a benzyl quaternary ammonium (B1175870) salt in the presence of a strong base like sodium amide (NaNH₂). wikipedia.org this compound can be readily converted to the necessary quaternary ammonium salt by reaction with a tertiary amine, for example, trimethylamine.

The mechanism involves deprotonation by the strong base. While the benzylic proton is the most acidic, deprotonation of a methyl group on the ammonium salt leads to a key ylide intermediate. This ylide then undergoes a acs.orgresearchgate.net-sigmatropic rearrangement, where the aromatic ring is attacked at the ortho position, followed by tautomerization to restore aromaticity. The final product is an ortho-methylated N,N-dimethylbenzylamine. wikipedia.org For the derivative of this compound, this would result in the introduction of a new methyl group onto the aromatic ring ortho to the original benzylic carbon.

Applications in Organic Synthesis and Pharmaceutical Chemistry

Role as a Building Block in Complex Molecule Synthesis

2-Bromo-5-fluorobenzyl bromide is a versatile bifunctional compound that serves as a crucial building block in the field of organic synthesis. Its structure, featuring a fluorinated and brominated benzene (B151609) ring along with a reactive benzyl (B1604629) bromide group, allows for sequential and site-selective reactions. This dual reactivity makes it an essential intermediate for constructing complex molecular architectures. The presence of halogen atoms provides handles for various cross-coupling reactions, while the benzyl bromide moiety is a potent electrophile for alkylation reactions. These characteristics are leveraged by chemists to introduce the 2-bromo-5-fluorobenzyl motif into larger molecules, forming the backbone of numerous specialized chemicals.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of this compound lies within the pharmaceutical industry, where it functions as a key starting material or intermediate in the synthesis of a wide range of therapeutic agents. innospk.com Its unique substitution pattern is often a core component of molecules designed to interact with specific biological targets.

A significant use of this compound is in the synthesis of benzazepine derivatives. These seven-membered heterocyclic compounds are scaffolds for drugs targeting the central nervous system. The synthesis is typically achieved through the N-alkylation of a β-amino ester with this compound. fishersci.caalfachemch.com This reaction introduces the 2-bromo-5-fluorobenzyl group, which is followed by intramolecular cyclization to form the core benzazepine ring system. The resulting product is often isolated as a white solid after purification by silica (B1680970) gel chromatography. fishersci.caalfachemch.com

Table 1: Synthesis of Benzazepine Intermediate

| Reactant A | Reactant B | Product Class | Reaction Type |

|---|

While direct synthesis of quinazolines from this compound is not extensively documented in the provided search results, the utility of structurally similar compounds is well-established. For instance, substituted benzyl bromides are reacted with 2-mercaptoquinazoline precursors in the presence of a base like potassium carbonate to yield novel quinazoline (B50416) derivatives. nih.gov Furthermore, related compounds such as 2-bromo-5-fluorobenzaldehyde (B45324) and 2-bromo-5-fluorobenzonitrile (B41413) are pivotal in creating quinazolinone and quinazoline structures that exhibit significant antitumor and anti-inflammatory activities. ossila.comnih.gov The ortho-positioning of a bromine atom and a group that can be converted to participate in ring formation (like the nitrile or aldehyde) facilitates the construction of the fused pyrimidine (B1678525) ring characteristic of quinazolines. ossila.com This indicates the potential of this compound to serve as a precursor for similarly substituted quinazolines after appropriate functional group manipulation.

The 2-bromo-5-fluorobenzyl moiety is a key feature in various biologically active compounds. The synthesis of molecules with potential therapeutic applications often relies on intermediates like this compound. Its incorporation into different molecular scaffolds is a strategy used in medicinal chemistry to develop new drugs. The presence of both bromine and fluorine can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable component in drug design. For example, quinazolinones synthesized from the related 2-bromo-5-fluorobenzaldehyde have been investigated for their antitumor properties. nih.gov

Agrochemical Synthesis

In addition to pharmaceuticals, the structural motifs derived from this compound are relevant in the agrochemical sector. pharmaffiliates.com The development of new pesticides and herbicides often involves the synthesis of complex organic molecules containing halogenated aromatic rings. A closely related compound, 2-Bromo-5-fluorophenol, is noted as a versatile building block for creating sophisticated agrochemicals, including potent herbicides and fungicides. nbinno.com The unique electronic properties conferred by the bromine and fluorine atoms on the benzene ring are instrumental in the biological activity of these agrochemicals, allowing for targeted efficacy against pests and diseases while aiming for reduced environmental impact. nbinno.com

Materials Science Applications (e.g., OLEDs, Photosensitive Materials)

The utility of the 2-bromo-5-fluorobenzene scaffold extends into the field of materials science. While direct applications of this compound are not specified, a structurally analogous compound, 2-bromo-5-fluorobenzonitrile, serves as a precursor in the synthesis of advanced materials for electronic devices. ossila.com Specifically, it is used to create Thermally Activated Delayed Fluorescence (TADF) dyes. These dyes are incorporated into Organic Light-Emitting Diodes (OLEDs) to enhance their efficiency. The synthesis involves reactions like nucleophilic aromatic substitution and Buchwald-Hartwig amination, where the bromo- and fluoro-substituents are selectively replaced to build the final complex dye molecule. ossila.com An OLED device incorporating a dye synthesized from this precursor demonstrated a maximum external quantum efficiency of 5%. ossila.com

Table 2: Application of a Related Precursor in Materials Science

| Precursor | Application Area | Specific Use | Key Synthesis Steps |

|---|

Derivatization and Functionalization Strategies

The primary strategy for the derivatization of this compound involves nucleophilic substitution reactions at the benzylic carbon. The carbon-bromine bond is relatively weak and susceptible to cleavage, making the compound an excellent alkylating agent for a variety of nucleophiles, particularly those centered on nitrogen and sulfur atoms. This allows for the straightforward synthesis of more complex molecules where the 2-bromo-5-fluorobenzyl group is appended to a core structure.

Key functionalization approaches include:

N-Alkylation: Amines readily react with this compound to form new carbon-nitrogen bonds. This is a fundamental transformation for building scaffolds for biologically active compounds. For example, secondary amines such as thietan-3-amine (B45257) can be alkylated to produce N-(2-Bromo-5-fluorobenzyl)thietan-3-amine bldpharm.com. This reaction is also applied to the synthesis of more complex heterocyclic systems. The nitrogen atoms in pyrimidine rings can be derivatized using substituted benzyl halides, including fluorobenzyl bromide, to produce N-benzyl pyrimidine derivatives, which have been investigated as potential anticancer agents uniroma1.it. The general principle of N-benzylation of phenethylamines is a common strategy in medicinal chemistry to enhance receptor affinity and functional activity nih.gov.

S-Alkylation: Thiol-containing compounds are potent nucleophiles that can be efficiently alkylated by this compound. This reaction leads to the formation of thioethers (sulfides). This strategy is valuable for creating molecules with diverse biological properties, as the resulting thioether linkage is a common feature in many pharmaceutical agents.

The versatility of this compound as an alkylating agent is summarized in the following table, which illustrates the types of derivatives that can be synthesized.

| Nucleophile (Substrate) | Reagent | Product Class | Example Product Structure |

| Primary/Secondary Amine | This compound | N-Benzylated Amine | N-(2-Bromo-5-fluorobenzyl)amine |

| Thiol / Thiolate | This compound | Benzyl Thioether | 2-((2-Bromo-5-fluorobenzyl)thio) derivative |

| Pyrimidine Derivative | This compound | N-Alkylated Pyrimidine | N-(2-Bromo-5-fluorobenzyl)pyrimidinium salt |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While the direct participation of this compound in specifically named MCRs is not extensively documented, its chemical nature as a reactive organic halide makes it an ideal candidate for certain types of MCRs.

A prominent example of such a process is the one-pot, multi-component synthesis of 1,2,3-triazoles. This reaction, often associated with "click chemistry," typically involves an organic halide, sodium azide (B81097), and a terminal alkyne unive.it. In this sequence, this compound serves as the precursor to the organic azide. The reaction proceeds through two key steps within the same pot:

In situ Azide Formation: this compound reacts with sodium azide via a nucleophilic substitution reaction to form 2-bromo-5-fluorobenzyl azide.

Cycloaddition: The newly formed organic azide then undergoes a copper(I)-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne to selectively form the 1,4-disubstituted 1,2,3-triazole ring system unive.it.

This approach avoids the isolation of the potentially unstable organic azide intermediate and streamlines the synthesis of complex triazole derivatives, which are significant scaffolds in medicinal chemistry frontiersin.org. The suitability of this compound for this type of transformation highlights its potential in advanced, efficient synthetic methodologies.

The following table outlines the components and the resulting product in this multi-component strategy.

| Component 1 | Component 2 | Component 3 | Reaction Type | Product Class |

| This compound | Sodium Azide | Terminal Alkyne (R-C≡CH) | One-Pot Azide Formation and Cycloaddition | 1-(2-Bromo-5-fluorobenzyl)-4-alkyl/aryl-1H-1,2,3-triazole |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Bromo-5-fluorobenzyl bromide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography each offer unique insights into the compound's chemical architecture.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons would likely appear as a singlet in the region of 4.5 ppm. The three aromatic protons would present as a more complex set of multiplets due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (Br and F). The carbon of the bromomethyl group (-CH₂Br) would be found upfield, while the aromatic carbons would resonate at lower fields, with their exact positions dictated by the electronic effects of the halogen substituents.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterization. It provides a wide chemical shift range, which minimizes signal overlap. huji.ac.ilazom.com The spectrum for this compound is expected to show a single resonance for the fluorine atom, with its chemical shift and multiplicity influenced by coupling to adjacent aromatic protons. This technique is particularly valuable for confirming the presence and electronic environment of the fluorine substituent on the aromatic ring. huji.ac.ilazom.comucsb.edu

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 4.5 | Singlet | -CH₂Br |

| ¹H | ~ 7.0 - 7.6 | Multiplet | Aromatic CH |

| ¹³C | ~ 30 - 35 | - | -CH₂Br |

| ¹³C | ~ 115 - 140 | - | Aromatic C |

| ¹⁹F | ~ -110 to -120 (vs. CFCl₃) | Multiplet | Ar-F |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition. The NIST Chemistry WebBook lists the availability of an electron ionization (EI) mass spectrum for this compound. nist.gov

The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a cluster of peaks around the molecular weight of 268 g/mol . Key fragmentation pathways would likely involve the loss of a bromine atom or cleavage of the benzylic C-Br bond, leading to the formation of a stable 2-bromo-5-fluorobenzyl cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Predicted Fragment Ion | Significance |

|---|---|---|

| ~ 266/268/270 | [C₇H₅Br₂F]⁺ | Molecular Ion (M⁺) |

| ~ 187/189 | [C₇H₅BrF]⁺ | Loss of a Bromine atom ([M-Br]⁺) |

| ~ 108 | [C₇H₅F]⁺ | Loss of two Bromine atoms ([M-2Br]⁺) |

Note: The presence of two bromine atoms will lead to a characteristic M, M+2, M+4 isotopic pattern for bromine-containing fragments.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by detecting the vibrational frequencies of its bonds. An IR spectrum for this compound is available in the NIST database. nist.gov

The spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching and bending of the CH₂Br group would also be evident. The C-Br and C-F stretching vibrations typically occur in the fingerprint region (below 1300 cm⁻¹) and are definitive for identifying the halogen substituents.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 2920 - 2970 | C-H Stretch (asymmetric) | -CH₂Br |

| 2850 - 2890 | C-H Stretch (symmetric) | -CH₂Br |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-H Bend (in-plane) | -CH₂Br |

| 1100 - 1200 | C-F Stretch | Aryl-Fluoride |

| 600 - 700 | C-Br Stretch | Benzyl (B1604629) Bromide |

| 500 - 600 | C-Br Stretch | Aryl Bromide |

X-ray crystallography provides the most definitive structural information for solid compounds by mapping the electron density to determine the precise arrangement of atoms in a crystal lattice. However, a search of publicly available scientific literature and crystallographic databases did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, bond lengths, or bond angles from this technique can be presented.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

Gas Chromatography (GC) is the primary method used for assessing the purity of this compound. Commercial suppliers routinely use this technique to ensure their products meet high-purity standards, often reporting purities of 97% or greater. thermofisher.com For instance, Tokyo Chemical Industry (TCI) specifies a purity of over 98.0% as determined by GC. tcichemicals.com

The method involves vaporizing the compound and passing it through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase. A detector, commonly a Flame Ionization Detector (FID), quantifies the amount of the compound as it elutes from the column. This technique is highly effective for separating volatile compounds and can resolve closely related impurities, including positional isomers. Research on related compounds, such as bromofluorobenzaldehydes, has demonstrated the development of high-efficiency GC methods capable of separating numerous isomers with high sensitivity and accuracy, underscoring the utility of GC for ensuring the isomeric purity of substituted aromatic compounds. rsc.org

Table 4: Typical Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-1, DB-624) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | ~ 200 - 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~ 250 - 300 °C |

| Temperature Program | A temperature gradient to ensure separation |

| Purity Specification | ≥97.0% thermofisher.com to >98.0% tcichemicals.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC serves as a crucial tool for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant.

While specific HPLC methodologies for this compound are not extensively detailed in publicly available research, the analytical procedures for structurally similar compounds, such as 2-bromobenzyl bromide, provide a relevant framework. For instance, the synthesis and purification of related benzyl bromides have been monitored using HPLC. researchgate.net This monitoring allows chemists to determine the extent of conversion of the starting material and the formation of the desired product alongside any impurities. researchgate.net

A typical HPLC setup for analyzing such aromatic halogenated compounds would involve a normal-phase column, like silica (B1680970), and a non-polar mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring is a strong chromophore. researchgate.net The chromatogram generated provides data on the retention time of the compound and the peak area, which corresponds to its concentration.

The table below illustrates a representative HPLC method used for monitoring the synthesis of a related compound, 2-bromobenzyl bromide, which can be adapted for this compound. researchgate.net

| Parameter | Condition | Purpose |

| Column | Nucleosil 120 Si (5 µm) | Stationary phase for separation based on polarity. |

| Detection | UV at 212 nm | To detect and quantify aromatic compounds. |

| Application | Monitoring synthesis | To distinguish reactant (e.g., 2-bromotoluene) from the product (2-bromobenzyl bromide) and impurities. researchgate.net |

Column Chromatography (e.g., Silica Gel Chromatography)

Column chromatography, particularly using silica gel as the stationary phase, is a fundamental purification technique in synthetic organic chemistry. It is frequently employed in synthetic routes involving this compound to isolate desired products from unreacted starting materials, reagents, and byproducts.

In various documented syntheses, this compound is used as an alkylating agent. After the reaction is complete, the crude product mixture is subjected to silica gel column chromatography for purification. rsc.orgfishersci.caalfachemch.com For example, in the synthesis of Benzazepines, the product obtained from the alkylation of a β-amino ester with this compound is purified and isolated as a white solid using this method. fishersci.caalfachemch.com

The choice of eluent (mobile phase) is critical for achieving effective separation and is determined empirically based on the polarity of the compounds in the mixture. A mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EA) or dichloromethane (B109758) (DCM) is common. The ratio of these solvents is adjusted to control the elution rate of the components.

The following table summarizes various examples from research literature where silica gel chromatography was used to purify the products of reactions involving this compound or similar reactants.

| Reactant(s) | Eluent System (Mobile Phase) | Isolated Product | Reference |

| β-amino ester 1a and this compound | Not specified | Benzazepines | fishersci.caalfachemch.com |

| 3-Hydroxybenzaldehyde and 2-(bromomethyl)naphthalene | Ethyl Acetate:Petroleum Ether (EA:PE) = 1:12 | O-alkylated product | rsc.org |

| 1-arylalkanone and other reagents | Ethyl Acetate:Petroleum Ether (EA:PE) = 1:30 | Final ketone product | rsc.org |

| 1-(3-hydroxyphenyl)ethan-1-one and other reagents | Dichloromethane:Petroleum Ether (DCM:PE) = 2:5 | Final ether product | rsc.org |

| 3-phenoxybenzaldehyde and other reagents | Ethyl Acetate:Petroleum Ether (EA:PE) = 1:20 | Final aldehyde product | rsc.org |

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring involves the use of analytical techniques to track the progress of a chemical reaction in real-time without the need to withdraw and prepare samples. This approach provides continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms.

For reactions involving this compound, specific applications of advanced in-situ monitoring techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy are not widely reported in available literature. However, the principles of reaction monitoring are routinely applied using other methods.

Chromatographic techniques, while often performed on samples withdrawn from the reaction (ex-situ), can be used for quasi-real-time monitoring. HPLC, as discussed previously, can be employed to monitor the progress of a synthesis by analyzing aliquots taken from the reaction vessel at different time intervals. researchgate.net This allows for the determination of reaction completion and the identification of any intermediate or byproduct formation. researchgate.net

A more common and simpler method for routine monitoring in a synthetic lab is Thin-Layer Chromatography (TLC). Like column chromatography, TLC uses a stationary phase (e.g., silica gel on a plate) and a mobile phase to separate the components of a mixture. By spotting small aliquots of the reaction mixture onto a TLC plate over time, a chemist can visually track the disappearance of the this compound spot and the appearance of the product spot, thereby judging the reaction's progress. This information is then used to determine the appropriate time for reaction work-up and subsequent purification by column chromatography.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool in computational chemistry for investigating the properties and reactivity of molecules at the electronic level. For a molecule such as 2-Bromo-5-fluorobenzyl bromide, these calculations could provide significant insights into its behavior. However, a comprehensive search of scientific literature reveals a lack of specific quantum chemical studies focused exclusively on this compound. The following sections describe the types of analyses that would be conducted in such a study, drawing on general principles and findings from related substituted benzyl (B1604629) halides.

Electronic Structure and Reactivity Predictions

A primary application of quantum chemical calculations is the determination of a molecule's electronic structure. This involves calculating the distribution of electrons within the molecule, which governs its chemical properties and reactivity. For this compound, this would involve mapping the electron density and identifying regions that are electron-rich or electron-deficient.

Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these frontier orbitals indicate the molecule's ability to donate or accept electrons, respectively. For a benzyl bromide derivative, the LUMO is typically associated with the C-Br bond, suggesting its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For this compound, an ESP map would likely show a positive potential around the benzylic carbon, making it an electrophilic site, and negative potentials around the bromine and fluorine atoms.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds. The C-Br bond would be expected to be highly polarized.

These electronic properties allow for predictions of reactivity. For instance, the presence of both electron-withdrawing (bromo and fluoro) and potentially electron-donating (the benzene (B151609) ring through resonance) groups would create a complex electronic environment influencing its reaction rates with various nucleophiles.

Hypothetical Data Table for Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Transition State Analysis and Reaction Pathway Elucidation

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy. For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon.

Theoretical studies on similar benzyl bromides have investigated the competition between SN1 and SN2 reaction mechanisms.

SN2 Pathway: In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. A transition state analysis would involve locating the five-coordinate carbon intermediate. The energy of this transition state would determine the activation energy and thus the reaction rate. The presence of substituents on the benzene ring can influence the stability of this transition state.

SN1 Pathway: An SN1 reaction proceeds through a carbocation intermediate. The stability of the benzylic carbocation formed after the departure of the bromide ion would be a critical factor. The fluorine and bromine substituents would have competing inductive and resonance effects on the stability of this intermediate.

By calculating the energy barriers for both pathways, a prediction can be made as to which mechanism is more favorable under different conditions (e.g., with different nucleophiles or in various solvents).

Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Nucleophile | Solvent | Hypothetical Activation Energy (kcal/mol) |

| SN2 | CN⁻ | DMSO | 15 |

| SN1 | H₂O | Water | 25 |

Note: The values in this table are for illustrative purposes to show the type of data generated from transition state analysis and are not from actual studies on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. While no specific MD simulations for this compound have been reported, this technique could be used to understand its behavior in different environments, such as in various solvents.

An MD simulation would involve:

Defining a simulation box containing one or more molecules of this compound and a large number of solvent molecules.

Using a force field to describe the interactions between all atoms.

Solving Newton's equations of motion to simulate the movement of each atom over time.

From these simulations, various properties can be extracted, including:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This can reveal important information about solute-solvent interactions.

Conformational Dynamics: While the benzene ring is rigid, the bromomethyl group has rotational freedom. MD simulations could explore the preferred conformations of this group.

Transport Properties: Diffusion coefficients of this compound in different solvents could be calculated.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound relates to its biological activity or chemical reactivity. For a series of related compounds, SAR models can be developed to predict the activity of new, unsynthesized molecules.

There are no specific SAR studies available for this compound. However, if a series of substituted benzyl bromides were synthesized and their reactivity or biological activity measured, an SAR model could be constructed. This would typically involve:

Descriptor Calculation: For each compound in the series, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between the calculated descriptors and the measured activity.

Model Validation: The predictive power of the model would be tested on a separate set of compounds not used in the model building process.

For this compound, relevant descriptors might include steric parameters (e.g., molar volume), electronic parameters (e.g., Hammett constants of the substituents), and lipophilicity (e.g., logP).

Future Directions and Research Opportunities

Sustainable Synthesis and Green Chemistry Innovations

Traditional syntheses of benzyl (B1604629) bromides often rely on reagents and solvents that are environmentally detrimental. Future research is increasingly focused on developing sustainable and greener alternatives for the synthesis of 2-Bromo-5-fluorobenzyl bromide and related compounds.

Key areas of innovation include:

Photochemical Flow Chemistry : Continuous-flow photochemical methods represent a significant leap forward in sustainable synthesis. apolloscientific.co.uk These systems utilize visible light, often from simple household compact fluorescent lamps (CFLs), to activate radical bromination reactions with reagents like N-bromosuccinimide (NBS). organic-chemistry.orgacs.orgresearchgate.net By using safer solvents such as acetonitrile (B52724), these protocols avoid hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org Further advancements involve the in-situ generation of bromine (Br₂) from reagents like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) within a flow reactor, which can enable solvent-free conditions, drastically reducing the process mass intensity (PMI) and improving safety and efficiency. rsc.org

Electrochemical Synthesis : Electrosynthesis offers a powerful, reagent-minimal approach to chemical transformations. The direct electroreductive coupling of benzyl bromides with reagents like acetic anhydride (B1165640) has been demonstrated in micro-flow electrolysis cells, providing high yields and selectivity without the need for supporting electrolytes. rsc.orgrsc.orgresearchgate.net Two-phase electrolysis systems also present a green alternative, where reactive bromine species are generated in an aqueous phase and react with the organic substrate, simplifying product separation and minimizing hazardous reagents. cecri.res.in

Biocatalysis : The use of enzymes for selective halogenation is a burgeoning field in green chemistry. Flavin-dependent halogenases (FDHs) are particularly promising as they can catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org Future research could focus on engineering these enzymes to accept 2-bromo-5-fluorotoluene (B1266450) or related precursors, offering an environmentally benign route to specific halogenated products under mild aqueous conditions. tandfonline.comnih.gov This approach could provide unparalleled selectivity, avoiding the formation of isomeric byproducts common in traditional halogenation. acs.org

| Green Synthesis Method | Key Features | Potential Advantages for this compound |

| Photochemical Flow | Utilizes light for activation; enables continuous processing. | Improved safety, scalability, reduced solvent waste, higher energy efficiency. acs.orgrsc.org |

| Electrosynthesis | Driven by electricity; often reduces reagent use. | High selectivity, avoids bulk chemical reductants/oxidants, potential for miniaturization. rsc.orgcecri.res.in |

| Biocatalysis | Employs enzymes (e.g., Halogenases). | High regioselectivity, mild reaction conditions (aqueous, room temp), biodegradable catalysts. chemrxiv.org |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is typically dominated by nucleophilic substitution at the benzylic carbon. However, its complex structure allows for more nuanced and novel reactivity patterns that are yet to be fully explored.

Future research should investigate:

Non-classical C–C Bond Insertion : A frontier in organic synthesis is the selective manipulation of "unactivated" C–C bonds. Research on electron-rich benzyl bromides has shown that diazo compounds can formally insert into the C(sp²)–C(sp³) bond via a cascade reaction involving a phenonium ion intermediate. nih.gov A significant research opportunity lies in developing methodologies to achieve similar transformations with electron-deficient systems like this compound. This would unlock unprecedented synthetic pathways to complex molecular scaffolds.

Selective C-Br Bond Activation : The compound possesses two distinct C-Br bonds: a highly reactive benzylic bromide and a more inert aromatic bromide. Developing protocols for the selective sequential functionalization of these two positions is a key objective. This would allow the molecule to be used as a bifunctional linchpin, enabling the controlled, stepwise introduction of different molecular fragments.

Radical-Mediated Reactions : The benzylic C-H bonds of the toluene (B28343) precursor are weakened by the adjacent aromatic ring, facilitating radical formation for bromination. masterorganicchemistry.com Exploring other radical-mediated reactions at the benzylic position beyond simple halogenation could lead to novel C-C, C-N, or C-O bond-forming reactions, expanding the synthetic utility of this scaffold.

Development of New Catalytic Systems

Catalysis is central to the efficient and selective transformation of this compound. While palladium-catalyzed cross-coupling is established, future research will focus on more sustainable, efficient, and versatile catalytic systems.

Advanced Palladium Catalysts : While traditional palladium catalysts are effective for Suzuki-Miyaura couplings of benzyl halides, there is a drive to develop next-generation systems. nih.gov This includes exploring highly active, low-coordinate L₁Pd(0) complexes, which have been shown computationally and experimentally to be extremely reactive in oxidative addition, potentially leading to lower catalyst loadings and milder reaction conditions. acs.org